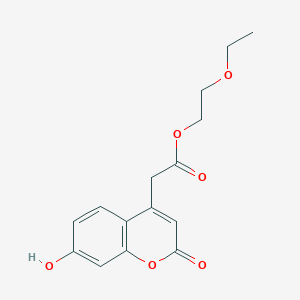
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane is a chemical compound with the molecular formula C15H16O4S3 and a molecular weight of 356.48 g/mol It is known for its unique structure, which includes both sulfonium and sulfone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane typically involves the reaction of dimethyl sulfide with bis(phenylsulfonyl)methane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane involves its interaction with molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenylsulfonyl)methane: A related compound with similar sulfone groups but lacking the sulfonium group.
Dimethyl sulfone: Another sulfur-containing compound with different chemical properties and applications.
Uniqueness
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane is unique due to the presence of both sulfonium and sulfone groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in various fields of research .
Eigenschaften
IUPAC Name |
bis(benzenesulfonyl)methylidene-dimethyl-λ4-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S3/c1-20(2)15(21(16,17)13-9-5-3-6-10-13)22(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWHCQPXIBQXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-N-[4-chloro-6-(phenylamino)-1,3,5-triazin-2-YL]benzenesulfonamide](/img/structure/B8041586.png)
![1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate](/img/structure/B8041591.png)
![4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8041598.png)
![N-[1-(4-chlorophenyl)-2-phenylethyl]formamide](/img/structure/B8041602.png)
![ethyl N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B8041609.png)

![N-[2-[(pyridine-4-carbonylamino)carbamoyl]phenyl]acetamide](/img/structure/B8041623.png)
![N-methyl-N-[4-[[4-[methyl(nitroso)amino]phenyl]methyl]phenyl]nitrous amide](/img/structure/B8041648.png)

![N-[3-chloro-4-(4-methylbenzoyl)phenyl]-3-oxobutanamide](/img/structure/B8041675.png)
![2-[4-(2-Acetyloxyethoxy)phenoxy]ethyl acetate](/img/structure/B8041682.png)
![3-benzyl-1-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B8041695.png)
![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)

